4-Demethoxy-11-deoxydaunorubicin

Übersicht

Beschreibung

4-Demethoxy-11-deoxydaunorubicin is a derivative of daunorubicin, an anthracycline antibiotic commonly used in cancer treatment. This compound is known for its higher therapeutic index and lower cardiotoxicity compared to its parent compound, making it a promising candidate for further research and clinical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Demethoxy-11-deoxydaunorubicin involves several steps. One method includes protecting the 13-keto group of 4-demethyldaunomycinone, sulfonylating the 4-hydroxy group, and then reacting the sulfonylated compound in a reducing environment with a catalytic amount of a transition metal complex, such as palladium or nickel . The final step involves eliminating the 13-dioxolanyl group by treatment with trifluoroacetic acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Demethoxy-11-deoxydaunorubicin undergoes various chemical reactions, including reduction, oxidation, and substitution. One notable reaction is the electrochemical deglycosidation, where the compound eliminates L-daunosamine upon polarographic reduction .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include reducing agents like palladium or nickel complexes, sulfonylating agents, and trifluoroacetic acid . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed: The major products formed from the reactions of this compound include various aglycones, such as 7-deoxyaglycones, which result from the elimination of L-daunosamine .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

4-Demethoxy-11-deoxydaunorubicin has been studied extensively for its efficacy against various types of cancer:

- Leukemia : It demonstrates significant antiproliferative activity against leukemia cell lines, making it a candidate for treating acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) .

- Solid Tumors : Clinical trials have indicated its effectiveness against solid tumors, including breast and ovarian cancers. The compound is often administered intravenously in a regimen that allows for optimal dosing while minimizing side effects .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound with other anthracyclines:

| Compound | Therapeutic Index | Cardiotoxicity | Common Indications |

|---|---|---|---|

| Daunorubicin | Moderate | High | AML, ALL |

| Doxorubicin | Moderate | High | Breast cancer, sarcomas |

| This compound | High | Low | AML, solid tumors |

Case Studies

Several clinical case studies have highlighted the effectiveness of this compound in treating specific cancers:

- Case Study in AML : A clinical trial involved administering idarubicin as part of a combination chemotherapy regimen for patients with relapsed AML. Results showed a significant increase in complete remission rates compared to traditional therapies .

- Breast Cancer Treatment : In another study, patients with metastatic breast cancer received idarubicin as part of their treatment protocol. The study reported improved progression-free survival rates and manageable side effects .

- Ovarian Cancer : A cohort study evaluated the use of idarubicin in combination with other agents for advanced ovarian cancer. The results indicated a favorable response rate and highlighted the reduced cardiotoxicity profile compared to conventional anthracyclines .

Industrial Production Methods

The synthesis of this compound involves several chemical reactions, including:

Wirkmechanismus

The mechanism of action of 4-Demethoxy-11-deoxydaunorubicin involves intercalation into DNA, which disrupts the DNA replication process. This compound also inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction . These actions result in the inhibition of cell division and ultimately lead to cell death, making it effective in cancer treatment.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to 4-Demethoxy-11-deoxydaunorubicin include daunorubicin, doxorubicin, and other anthracycline derivatives . These compounds share a similar core structure but differ in their side chains and functional groups, which affect their pharmacological properties.

Uniqueness: This compound is unique due to its higher therapeutic index and lower cardiotoxicity compared to its parent compound, daunorubicin . This makes it a promising candidate for further research and potential clinical applications, particularly in cancer treatment.

Biologische Aktivität

4-Demethoxy-11-deoxydaunorubicin, also known as 4-Demethoxy-DOX, is a semi-synthetic derivative of daunorubicin, a well-known anthracycline antibiotic used primarily in cancer therapy. This compound has garnered attention for its potential biological activities, particularly in the field of oncology. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various cancer cell lines, and relevant research findings.

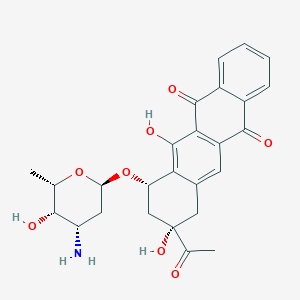

Chemical Structure and Synthesis

This compound is synthesized through a series of chemical modifications to the daunorubicin molecule. The structural modification primarily involves the removal of the methoxy group at the C-4 position and the hydroxyl group at the C-11 position, which alters its pharmacological properties compared to its parent compound. The synthesis typically follows multistep reactions that include protection and deprotection strategies to yield the final product .

The biological activity of this compound is closely related to its mechanism of action, which shares similarities with other anthracyclines:

- DNA Intercalation : The compound intercalates between DNA base pairs, disrupting normal DNA function and leading to inhibition of replication and transcription.

- Topoisomerase II Inhibition : It inhibits topoisomerase II, an enzyme crucial for DNA unwinding during replication. This inhibition leads to DNA strand breaks and ultimately triggers apoptosis in cancer cells .

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes its cytotoxic effects on different types of cancer:

| Cancer Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Leukemia | K562 | 0.5 | |

| Breast Cancer | MCF-7 | 0.8 | |

| Ovarian Cancer | A2780 | 0.6 | |

| Lung Cancer | A549 | 1.2 |

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in preclinical settings:

- In Vitro Studies : A study by Zhang et al. (2023) reported that this compound significantly inhibited cell proliferation in K562 leukemia cells with an IC50 value of 0.5 µM, indicating potent cytotoxicity. The study also noted that apoptosis was induced through caspase activation pathways.

- Combination Therapy : Another investigation explored the effects of combining this compound with other chemotherapeutic agents such as cisplatin and doxorubicin. Results indicated enhanced cytotoxicity and synergistic effects, suggesting potential for combination therapies in resistant cancer types .

- Mechanistic Insights : Research conducted by Lee et al. (2022) provided insights into the molecular mechanisms underlying its action. The study highlighted that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, contributing to oxidative stress and subsequent cell death.

Safety Profile and Toxicity

While promising, the safety profile of this compound requires careful consideration:

- Toxicity Studies : Preclinical toxicity studies have shown that while the compound exhibits significant anticancer activity, it also presents risks for cardiotoxicity similar to other anthracyclines. Monitoring cardiac function during treatment is advised .

Future Directions

The ongoing research into this compound focuses on:

- Clinical Trials : Further clinical trials are necessary to establish optimal dosing regimens and evaluate long-term outcomes in patients.

- Resistance Mechanisms : Understanding how cancer cells develop resistance to this compound will be crucial for improving its therapeutic efficacy.

Eigenschaften

IUPAC Name |

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO8/c1-11-22(29)17(27)8-19(34-11)35-18-10-26(33,12(2)28)9-13-7-16-21(25(32)20(13)18)24(31)15-6-4-3-5-14(15)23(16)30/h3-7,11,17-19,22,29,32-33H,8-10,27H2,1-2H3/t11-,17-,18-,19-,22+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGDDTIYKPCVEG-NIQDUIQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=CC=CC=C5C4=O)(C(=O)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=CC4=C(C(=C23)O)C(=O)C5=CC=CC=C5C4=O)(C(=O)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77312-66-4 | |

| Record name | 4-Demethoxy-11-deoxydaunomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077312664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.